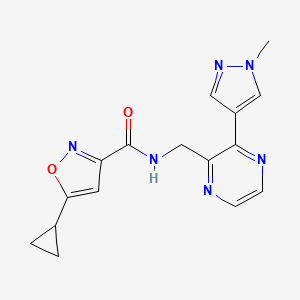
5-cyclopropyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-cyclopropyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-cyclopropyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H18N4O2
- Molecular Weight: 298.34 g/mol
Structural Features
The compound features a cyclopropyl group, a pyrazole moiety, and an isoxazole ring, which contribute to its unique biological activity. The presence of multiple heterocycles enhances its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. The compound has been tested for its efficacy against various cancer cell lines. For instance, a study evaluated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating cytotoxic effects and potential synergistic interactions with conventional chemotherapeutics like doxorubicin .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases: Pyrazole derivatives often act as inhibitors of specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The compound may interfere with these pathways, leading to reduced tumor growth .
- Induction of Apoptosis: The compound has shown potential in inducing apoptosis in cancer cells, which is crucial for effective cancer treatment .
Anti-inflammatory Properties
In addition to its antitumor effects, the compound exhibits anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are critical in inflammatory processes . This dual action makes it a promising candidate for treating both cancer and inflammatory diseases.
Study 1: Antitumor Efficacy
A recent study explored the cytotoxic effects of various pyrazole derivatives, including the compound under discussion. It was found that at concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis, with an IC50 value determined at approximately 25 µM.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Test Compound | 25 | MCF-7 | Apoptosis induction |
| Doxorubicin | 15 | MCF-7 | DNA intercalation |
Study 2: Inhibition of Inflammatory Cytokines
In another investigation, the compound was assessed for its ability to inhibit IL-6 production in SW1353 cells. The results indicated that it effectively reduced IL-6 levels with an IC50 value of 42 nM, showcasing its anti-inflammatory potential.
| Cytokine | IC50 (nM) | Treatment Method |
|---|---|---|
| IL-6 | 42 | SW1353 cell line |
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-22-9-11(7-20-22)15-13(17-4-5-18-15)8-19-16(23)12-6-14(24-21-12)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUCTYRMNUUEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














